PF-06726304

Catalog No.
S539198
CAS No.
M.F
C22H21Cl2N3O3
M. Wt
446.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06726304

Product Name

PF-06726304

IUPAC Name

5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one

Molecular Formula

C22H21Cl2N3O3

Molecular Weight

446.3 g/mol

InChI

InChI=1S/C22H21Cl2N3O3/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4/h7-8H,5-6,9H2,1-4H3,(H,25,28)

InChI Key

PDKDOPJQPKXNCT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C

Solubility

Soluble in DMSO

Synonyms

PF-06726304; PF 06726304; PF06726304; PF-6726304; PF 6726304; PF6726304.

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C

Description

The exact mass of the compound 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one is 445.096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06726304 is a potent inhibitor of the enhancer of zeste homolog 2, a key enzyme involved in histone methylation. It is classified as a selective histone methyltransferase inhibitor, specifically targeting the lysine methyltransferase activity of enhancer of zeste homolog 2. This compound has garnered attention due to its potential applications in cancer therapy, particularly in malignancies characterized by mutations in the enhancer of zeste homolog 2 gene.

The mechanism of action of PF-06726304 remains unknown due to the lack of publicly available research data.

  • Potential for skin and eye irritation [].
  • Unknown genotoxicity and carcinogenicity necessitate caution during handling [].

PF-06726304 primarily functions by inhibiting the transfer of methyl groups to lysine residues on histone proteins. The compound competes with S-adenosylmethionine, the natural methyl donor, for binding to the active site of enhancer of zeste homolog 2. This inhibition leads to a decrease in trimethylation of histone H3 at lysine 27 (H3K27Me3), a modification associated with transcriptional repression and oncogenesis. The chemical structure allows it to effectively interfere with the enzymatic activity, thereby altering gene expression profiles within cancer cells.

PF-06726304 exhibits significant biological activity as an enhancer of zeste homolog 2 inhibitor. In vitro studies have demonstrated that it effectively reduces H3K27Me3 levels and inhibits cell proliferation in various cancer cell lines, including those with mutations in the enhancer of zeste homolog 2 gene. The compound has shown IC50 values as low as 0.7 nM against wild-type and mutant forms of enhancer of zeste homolog 2, indicating its high potency and selectivity for this target . Furthermore, preclinical models suggest that PF-06726304 can induce apoptosis in cancer cells and may enhance the efficacy of other therapeutic agents.

The synthesis of PF-06726304 involves several key steps that typically include:

  • Formation of the Core Structure: The initial step generally involves the construction of the central aromatic ring system through cyclization reactions.
  • Functionalization: Subsequent reactions introduce various functional groups necessary for enhancing potency and selectivity.
  • Final Modifications: The final stages often involve purification and characterization to ensure the compound meets desired specifications.

Specific synthetic routes may vary, but they aim to achieve high yield and purity while maintaining structural integrity conducive to biological activity.

Interaction studies involving PF-06726304 have focused on its effects on cellular pathways influenced by epigenetic modifications. Research indicates that this compound can alter gene expression patterns associated with cell cycle regulation and apoptosis. Additionally, studies have explored its interactions with other histone modifications and their collective impact on tumor biology, providing insights into potential combinatorial strategies for cancer therapy.

Several compounds exhibit similar mechanisms of action or target histone methyltransferases, allowing for comparative analysis:

Compound NameTarget EnzymeIC50 (nM)Unique Features
PF-06821497Enhancer of Zeste Homolog 21.0Potent against both wild-type and mutant forms
GSK126Enhancer of Zeste Homolog 20.5Selective for enhancer of zeste homolog 2; clinical trials ongoing
EPZ-6438Enhancer of Zeste Homolog 20.5Demonstrated efficacy in preclinical models
UNC1999Enhancer of Zeste Homolog 1 & 22.0Dual inhibitor affecting multiple targets

PF-06726304 stands out due to its high selectivity for enhancer of zeste homolog 2 and its unique structural features that confer potent inhibitory activity against both wild-type and mutant variants . This specificity is crucial for minimizing off-target effects often observed with less selective inhibitors.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

445.0959969 g/mol

Monoisotopic Mass

445.0959969 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Kung PP, Rui E, Bergqvist S, Bingham P, Braganza J, Collins M, Cui M, Diehl W,

Explore Compound Types